molecular formula C14H9ClF2O2 B7962881 Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate

Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate

Cat. No.: B7962881
M. Wt: 282.67 g/mol
InChI Key: UTWFMIYDKMTOLH-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with chloro and fluoro groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate typically involves the esterification of 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is often employed.

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Reduction: The major product is 4-(3-chloro-4-fluorophenyl)-3-fluorobenzyl alcohol.

    Oxidation: The major product is 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(3-chloro-4-fluorophenyl)-3-chlorobenzoate
  • Methyl 4-(3-chloro-4-fluorophenyl)-3-methylbenzoate
  • Methyl 4-(3-chloro-4-fluorophenyl)-3-hydroxybenzoate

Uniqueness

Methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O2/c1-19-14(18)9-2-4-10(13(17)7-9)8-3-5-12(16)11(15)6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWFMIYDKMTOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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